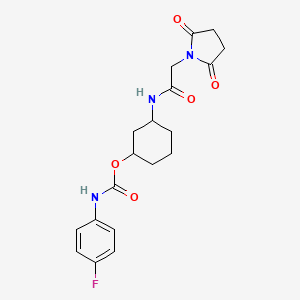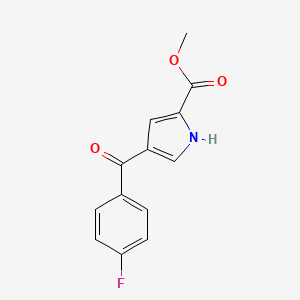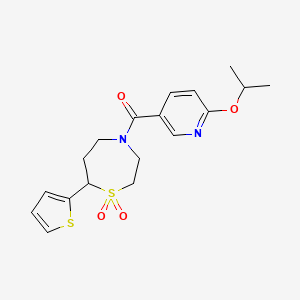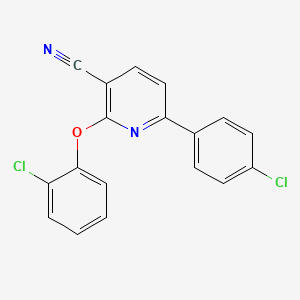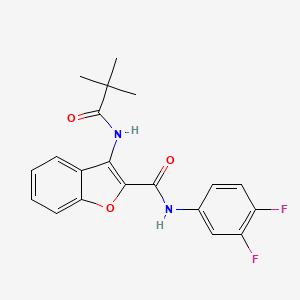
N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include retrosynthetic analysis, which is the process of deconstructing a complex molecule into simpler molecules or readily available starting materials .Molecular Structure Analysis
This involves understanding the 3D structure of the molecule, its stereochemistry, and how these factors might influence its properties and reactivity .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like molecular weight, solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Synthesis and Structural Characterization : The synthesis of similar compounds like N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide involves processes like amidation of carboxylic acid and esterification of phenolic hydroxy groups. These compounds have been analyzed using single-crystal X-ray diffraction, revealing insights into their molecular structure and stability, as demonstrated in compounds synthesized from diflunisal (Zhong et al., 2010).
Biological Activity
- Potential in Cancer Research : Certain N-carboxamide derivatives have shown cytotoxic effects on specific cancer cell lines, such as the MDA-MB-435-S-F breast cancer cell line. This indicates the potential application of N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide in cancer research (Kelly et al., 2007).
Fluorescence Sensing
- Fluorescence "Turn-On" Sensing : Compounds with a similar structure to N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide have been utilized in fluorescence enhancement upon binding to carboxylate anions. This application can be critical in chemical sensing and molecular recognition technologies (Kim & Ahn, 2008).
Polymer Chemistry
- Polymer Synthesis and Properties : In the field of polymer chemistry, such compounds contribute to the synthesis of aromatic polyamides and influence the properties like solubility and thermal stability of the polymers. This aspect can be crucial for developing new materials with specific characteristics (Hsiao & Yu, 1996).
Antipathogenic Activity
- Antimicrobial and Antipathogenic Applications : Certain carboxamide derivatives exhibit significant antipathogenic activity, particularly against bacteria known for their ability to grow in biofilms. This suggests a potential application in developing antimicrobial agents (Limban et al., 2011).
Drug Synthesis
- Role in Drug Synthesis and Modification : The structure of N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide is relevant in the synthesis of various drugs. For instance, its analogues have been synthesized and evaluated as inhibitors for specific enzymes, suggesting its importance in medicinal chemistry (Patel et al., 2014).
Spectroscopic Analysis
- Spectroscopic Applications : Similar carboxamides have been studied for their absorption and fluorescence spectra in various solvents, indicating their potential use in spectroscopic analysis and molecular studies (Patil et al., 2011).
Catalysts in Chemical Reactions
- Use in Kinetic Resolution : In the field of organic synthesis, carboxamides including N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide can be used as catalysts in the kinetic resolution of racemic compounds. This application is valuable for producing optically active carboxylic esters (Shiina et al., 2010).
Mecanismo De Acción
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Safety and Hazards
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-3-(2,2-dimethylpropanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c1-20(2,3)19(26)24-16-12-6-4-5-7-15(12)27-17(16)18(25)23-11-8-9-13(21)14(22)10-11/h4-10H,1-3H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDSCZQKBBABIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-pivalamidobenzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-phenyl-5-[2-(1H-pyrazol-5-yl)vinyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2851397.png)
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid](/img/structure/B2851398.png)
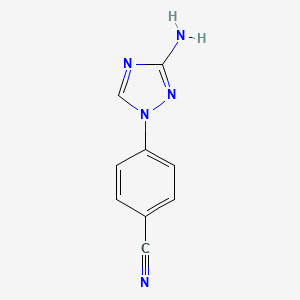

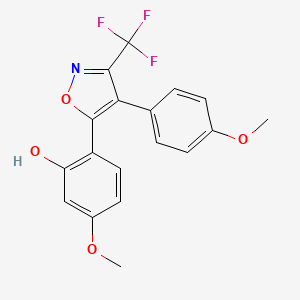
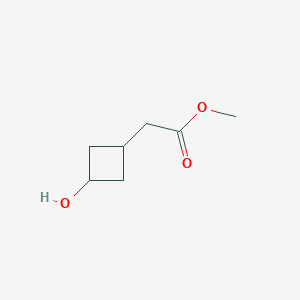


![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2851408.png)
